molecular formula C6H3N3O B14146196 5-Formyl-2-pyrazinecarbonitrile CAS No. 1211534-69-8

5-Formyl-2-pyrazinecarbonitrile

Cat. No.: B14146196
CAS No.: 1211534-69-8
M. Wt: 133.11 g/mol
InChI Key: JHEDSXVERDNLFP-UHFFFAOYSA-N
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Description

5-Formyl-2-pyrazinecarbonitrile is an organic compound with the molecular formula C₆H₃N₃O and a molecular weight of 133.11 g/mol It is a derivative of pyrazine, characterized by the presence of a formyl group at the 5-position and a nitrile group at the 2-position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-pyrazinecarbonitrile can be achieved through several methods. One common approach involves the formylation of 2-pyrazinecarbonitrile using formylating agents such as formic acid or formamide under acidic conditions. Another method includes the oxidation of 5-methyl-2-pyrazinecarbonitrile using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-pyrazinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

    Substitution: Sodium hydroxide, ammonia.

Major Products Formed

Scientific Research Applications

5-Formyl-2-pyrazinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Formyl-2-pyrazinecarbonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form amides or acids. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of organic compounds .

Properties

CAS No.

1211534-69-8

Molecular Formula

C6H3N3O

Molecular Weight

133.11 g/mol

IUPAC Name

5-formylpyrazine-2-carbonitrile

InChI

InChI=1S/C6H3N3O/c7-1-5-2-9-6(4-10)3-8-5/h2-4H

InChI Key

JHEDSXVERDNLFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)C#N)C=O

Origin of Product

United States

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